

An In-depth Technical Guide to 1-Iodocyclohexene (CAS: 17497-53-9)

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Compound of Interest

Compound Name: 1-Iodocyclohexene

Cat. No.: B092552

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-iodocyclohexene**, a versatile synthetic intermediate. It covers its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and key applications in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Chemical Identity and Physical Properties

1-Iodocyclohexene is a halogenated cyclic alkene. The presence of the vinyl iodide functional group makes it a valuable precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: General and Physicochemical Properties of **1-Iodocyclohexene**

Property	Value	Source(s)
CAS Number	17497-53-9	[1]
Molecular Formula	C ₆ H ₉ I	[2]
Molecular Weight	208.04 g/mol	[2]
IUPAC Name	1-iodocyclohexene	[1]
Synonyms	1-Iodo-1-cyclohexene, 1-iodocyclohex-1-ene	[1]
Appearance	Colorless to slightly reddish-yellow liquid	-
Boiling Point	Data not available (For iodocyclohexane: 80-81 °C at 20 mmHg)	[3]
Density	Data not available (For iodocyclohexane: 1.624 g/mL at 25 °C)	[3][4]
Refractive Index (n ²⁰ /D)	Data not available (For iodocyclohexane: 1.5441)	[3][4]
Solubility	Soluble in ethanol, ether, and acetone.	[5][6]

Note: Experimental physical constants for **1-iodocyclohexene** are not readily available in the cited literature. Data for the saturated analog, iodocyclohexane, is provided for reference.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-iodocyclohexene**. Below are the expected and reported spectral data.

Table 2: Spectroscopic Data for **1-iodocyclohexene**

Spectrum Type	Key Peaks / Chemical Shifts (ppm)	Source(s)
^1H NMR	Specific assignments not detailed in search results. Expected regions: Olefinic proton (~6.0-6.5 ppm), Allylic protons (~2.0-2.5 ppm), and other methylene protons (~1.5-2.0 ppm).	[7] [8] [9]
^{13}C NMR	Specific assignments not detailed in search results. Expected regions: Vinylic carbons (one attached to iodine at ~90-100 ppm, the other at ~130-140 ppm), and Aliphatic carbons (~20-40 ppm).	[10] [11]
Infrared (IR)	Specific peak list not detailed in search results. Expected absorptions: C=C stretch (~1640 cm^{-1}), vinylic C-H stretch (>3000 cm^{-1}), and aliphatic C-H stretch (<3000 cm^{-1}).	[12] [13]
Mass Spectrometry (MS)	Molecular Ion (M^+): m/z 208. Key fragments would arise from the loss of iodine and fragmentation of the cyclohexene ring.	[1]

Synthesis of 1-Iodocyclohexene

1-Iodocyclohexene can be synthesized from cyclohexanone via a two-step procedure involving the formation of a hydrazone intermediate followed by iodination.

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is adapted from a general method for the synthesis of vinyl iodides.

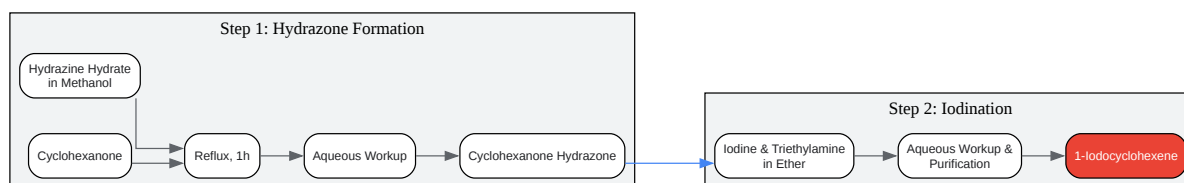
Step 1: Formation of Cyclohexanone Hydrazone

- To a round-bottomed flask equipped with a magnetic stirrer, condenser, and addition funnel, add hydrazine hydrate (40.8 mL, 0.84 mol).
- With vigorous stirring, slowly add a solution of cyclohexanone (6.4 mL, 61.5 mmol) in absolute methanol (35 mL) to the hydrazine hydrate at a rate of approximately 3 drops per minute.
- After the addition is complete, reflux the reaction mixture for 1 hour.
- Cool the mixture to room temperature and remove the methanol by rotary evaporation.
- Wash the residue with chloroform and saturated aqueous sodium chloride, then dry the organic layer over anhydrous sodium sulfate.

Step 2: Iodination of Cyclohexanone Hydrazone

- In a separate flask, prepare a solution of iodine (27.4 g, 0.11 mol) in dry ether (170.4 mL).
- To a stirred solution of the crude hydrazone (6 g, 0.05 mol) and triethylamine (41.6 mL, 0.29 mol) in dry ether (18.1 mL), add the iodine solution dropwise at room temperature. The reaction is instantaneous, and the color will change from yellow to brown.
- Continue stirring for an additional 20 minutes after the addition is complete.
- Dilute the reaction mixture with dry ether (150 mL).
- Wash the ethereal solution successively with saturated aqueous sodium sulfite, 3N HCl, saturated aqueous sodium bicarbonate, and saturated aqueous sodium chloride.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- The crude product can be purified by flash column chromatography on silica gel to yield **1-iodocyclohexene**.



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Synthesis of **1-iodocyclohexene** from Cyclohexanone.

Reactivity and Applications in Organic Synthesis

1-iodocyclohexene is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. It readily participates in various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents onto the cyclohexene scaffold. This makes it a key intermediate in the synthesis of pharmaceuticals, natural products, and advanced materials.

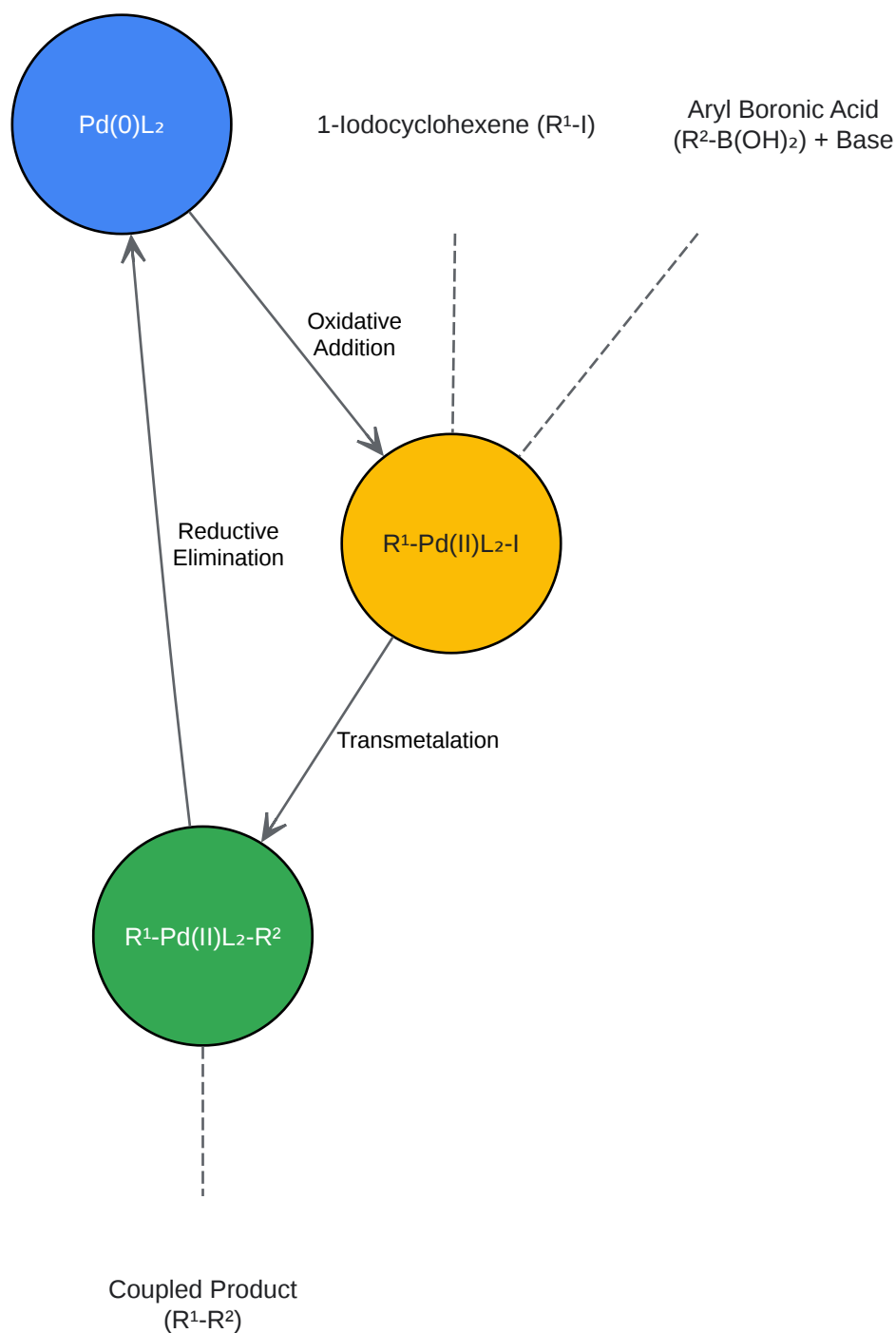
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between **1-iodocyclohexene** and an organoboron compound, typically a boronic acid or ester. This reaction is a powerful tool for the synthesis of substituted cyclohexenes.

General Experimental Protocol: Suzuki-Miyaura Coupling

- In a Schlenk flask under an inert atmosphere (e.g., argon), combine **1-iodocyclohexene** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (2-5 mol%), and a base (e.g., K_2CO_3 , 2.0 equiv.).
- Add a suitable solvent system, such as a mixture of toluene and water.

- Heat the reaction mixture with vigorous stirring at 80-100 °C until the starting material is consumed, as monitored by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



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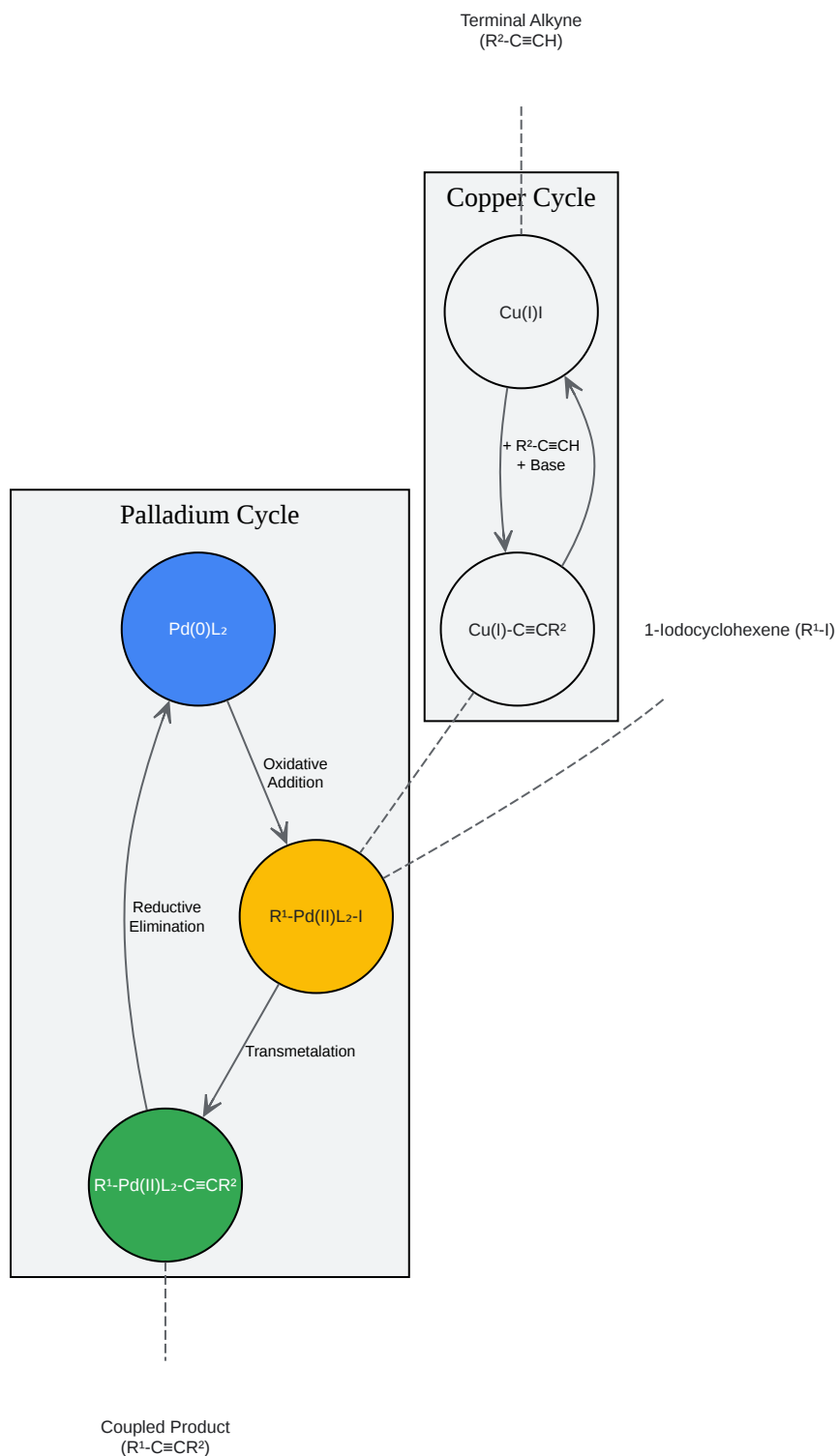
Catalytic Cycle for the Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between **1-iodocyclohexene** and a terminal alkyne, yielding conjugated enynes.^{[14][15][16]} This reaction is typically co-catalyzed by palladium and copper complexes.^{[14][15][16]}

General Experimental Protocol: Sonogashira Coupling

- To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).^[14]
- Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2-3 equiv.).^[14]
- Introduce the terminal alkyne (1.1-1.5 equiv.) to the stirred mixture.^[14]
- Add **1-iodocyclohexene** (1.0 equiv.) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS.
- After completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
- Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
- Purify the product by column chromatography.



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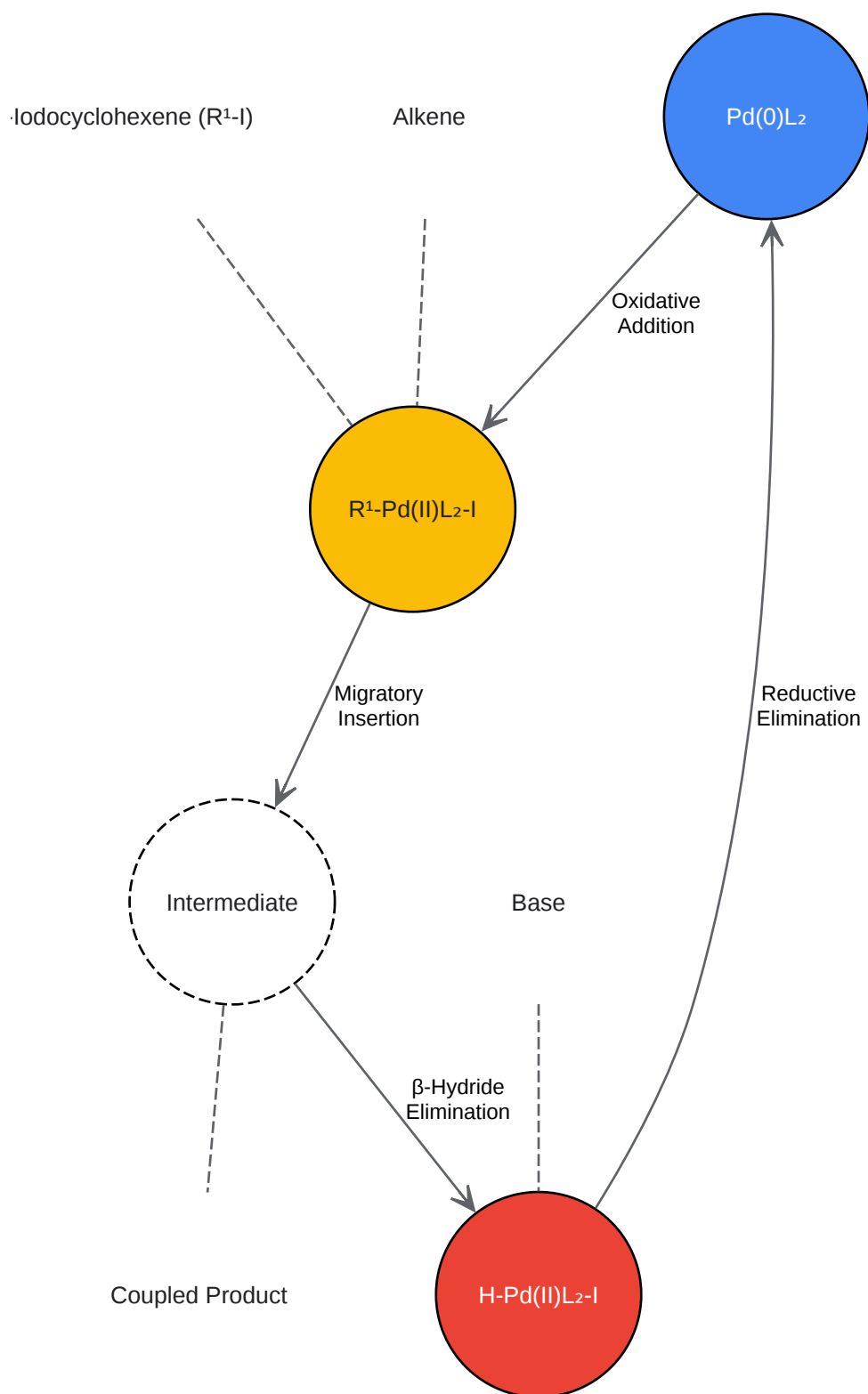
Catalytic Cycles for the Sonogashira Coupling.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of **1-iodocyclohexene** with an alkene to form a substituted cyclohexene derivative.^[17] This reaction is highly valuable for the formation of new carbon-carbon double bonds.

General Experimental Protocol: Heck Reaction

- In a sealable reaction vessel, combine **1-iodocyclohexene** (1.0 equiv.), the alkene coupling partner (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable ligand if necessary (e.g., PPh₃).^[18]
- Add a base, such as triethylamine or sodium acetate (1.5-2.0 equiv.), and an appropriate solvent (e.g., DMF, NMP, or acetonitrile).^[18]
- Seal the vessel and heat the mixture to 80-140 °C. For microwave-assisted protocols, irradiation at higher temperatures for shorter durations can be employed.^{[18][19]}
- Monitor the reaction for completion using TLC or GC-MS.
- After cooling, perform a standard aqueous workup by diluting with an organic solvent and washing with water and brine.
- Dry the organic phase, remove the solvent, and purify the residue by column chromatography.



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Catalytic Cycle for the Heck Reaction.

Safety and Handling

1-Iodocyclohexene is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Iodocyclohexene is a highly valuable and reactive intermediate in organic synthesis. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions makes it an essential tool for medicinal chemists and materials scientists. The protocols and data presented in this guide are intended to facilitate its effective use in research and development settings. Further investigation into its reactivity and the development of novel applications are ongoing areas of research.

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